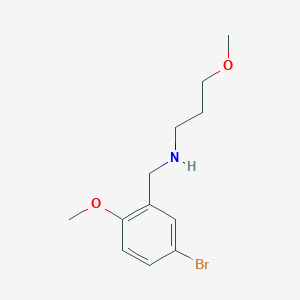![molecular formula C11H20N2O3 B262106 2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)
2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MOA-728 or 728 Compound and is used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
The mechanism of action of MOA-728 is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the receptor, leading to the neuroprotective effects observed.
Biochemical and Physiological Effects:
MOA-728 has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter GABA, which is involved in the regulation of neuronal activity. Additionally, MOA-728 has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using MOA-728 in scientific research is that it has been extensively studied and has a well-established mechanism of action. Additionally, it has been shown to have a range of potential therapeutic applications. However, a limitation of using MOA-728 in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its effects.
将来の方向性
There are several potential future directions for research on MOA-728. One area of interest is its potential use in treating drug addiction and depression. Additionally, further research is needed to fully understand its mechanism of action and the extent of its neuroprotective effects. Finally, there is potential for the development of new compounds based on the structure of MOA-728 that may have even greater therapeutic potential.
合成法
The synthesis of 2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate involves the reaction of 3-methyl-1-butanol with piperazine in the presence of a catalyst such as sulfuric acid. The resulting product is then reacted with acetic anhydride to form the final compound.
科学的研究の応用
MOA-728 has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have neuroprotective effects and has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, MOA-728 has been studied for its potential use in treating drug addiction and depression.
特性
分子式 |
C11H20N2O3 |
|---|---|
分子量 |
228.29 g/mol |
IUPAC名 |
2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetic acid |
InChI |
InChI=1S/C11H20N2O3/c1-8(2)3-5-13-6-4-12-11(16)9(13)7-10(14)15/h8-9H,3-7H2,1-2H3,(H,12,16)(H,14,15) |
InChIキー |
YQJBOZOURRLWKG-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1CCNC(=O)C1CC(=O)O |
正規SMILES |
CC(C)CC[NH+]1CCNC(=O)C1CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide](/img/structure/B262024.png)
![N-(2-bromophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B262025.png)


![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide](/img/structure/B262028.png)

![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B262030.png)


![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)
![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)
![8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B262048.png)
